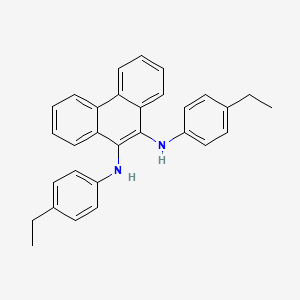
Zinc, (4-acetylphenyl)bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, (4-acetylphenyl)bromo-: is an organozinc compound that features a zinc atom bonded to a (4-acetylphenyl)bromo group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (4-acetylphenyl)bromo- typically involves the reaction of a (4-acetylphenyl)bromo compound with a zinc reagent. One common method is the use of a Grignard reagent, where the (4-acetylphenyl)bromo compound reacts with magnesium to form a Grignard reagent, which is then treated with a zinc halide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of Zinc, (4-acetylphenyl)bromo- may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. This includes maintaining an inert atmosphere, controlling temperature, and using high-purity reagents .
化学反应分析
Types of Reactions: Zinc, (4-acetylphenyl)bromo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Zinc, (4-acetylphenyl)bromo- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a precursor for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential role in drug development and as a tool for probing biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in medicinal chemistry .
Industry: In the industrial sector, Zinc, (4-acetylphenyl)bromo- is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable bonds with other elements make it valuable in material science .
作用机制
The mechanism of action of Zinc, (4-acetylphenyl)bromo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the (4-acetylphenyl)bromo group. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. The (4-acetylphenyl)bromo group provides a reactive site for substitution and other reactions .
Molecular Targets and Pathways: In biological systems, Zinc, (4-acetylphenyl)bromo- may interact with enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
相似化合物的比较
- Zinc, (4-methylphenyl)bromo-
- Zinc, (4-ethylphenyl)bromo-
- Zinc, (4-methoxyphenyl)bromo-
Comparison: Zinc, (4-acetylphenyl)bromo- is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to its analogs. The acetyl group can participate in additional reactions, such as nucleophilic addition and condensation, making it more versatile in synthetic applications .
属性
CAS 编号 |
135579-88-3 |
|---|---|
分子式 |
C8H7BrOZn |
分子量 |
264.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-phenylethanone |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-7(9)8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PJGXUQPVDPATHT-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
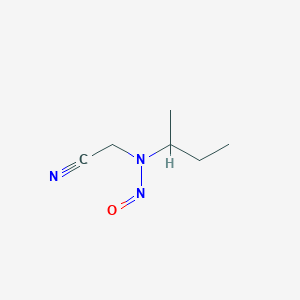

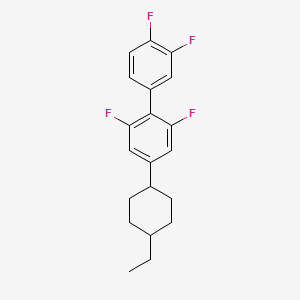
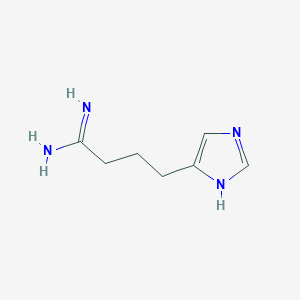
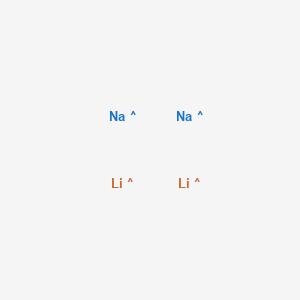




![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

